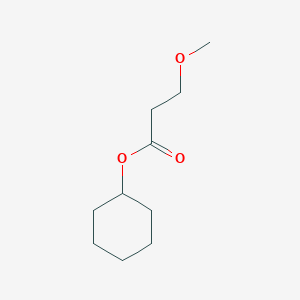
Cyclohexyl 3-methoxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to Cyclohexyl 3-methoxypropanoate often involves complex reaction pathways. For example, a study detailed the synthesis of functionalized cyclohexa-1,3-dienes from allenic ketones/allenoate through a TEMPO-dependent tunable synthesis, involving conjugate addition and annulation processes (Tian-Cheng Feng et al., 2018). Another approach highlighted the synthesis of cyclohexanaminium 2-(methoxycarbonyl)-3,4,5,6-tetrabromobenzoate, showcasing the structural complexity and synthesis intricacies of cyclohexyl derivatives (J. Li et al., 2017).
Molecular Structure Analysis
The molecular structure of related compounds reveals intricate details about their chemical behavior. For instance, the crystal structure of cyclohexanaminium 2-(methoxycarbonyl)-3,4,5,6-tetrabromobenzoate methanol solvate was elucidated, showing how the methoxycarbonyl and carboxylate groups' orientations influence the compound's reactivity and interactions (J. Li et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving cyclohexyl derivatives can be highly diverse. A study on the competitive electrochemical synthesis of a ketoprofen precursor from anisole illustrates the reactivity of such compounds under specific conditions (C. Biran et al., 2010). Additionally, the phosphine-promoted divergent annulations of δ-acetoxy allenoates with α-hydroxy-β-carbonyl ester derivatives, leading to cyclopentadienes and tetrasubstituted benzenes, demonstrate the complex reactivity patterns of cyclohexyl-based compounds (Tongsheng Xu et al., 2019).
Aplicaciones Científicas De Investigación
Analytical Chemistry Applications
Analytical Characterization and Biological Matrix Analysis : Cyclohexyl derivatives, including compounds structurally related to Cyclohexyl 3-methoxypropanoate, have been characterized using techniques like gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy. These methods are employed for qualitative and quantitative analysis in biological matrices such as blood, urine, and vitreous humor (De Paoli et al., 2013).
Metabolic Fate and Detection in Biological Systems : Studies on related cyclohexyl compounds, such as 3-Methoxyphencyclidine, have elucidated their metabolic fate using rat urine and human liver preparations. These studies are crucial for understanding the metabolism of new psychoactive substances and their detectability in standard urine screening approaches (Michely et al., 2017).
Chemical Synthesis and Material Science
Catalyst in Polymerization Processes : Cyclohexyl-based compounds have been used in controlled polymerization processes. For instance, Dispolreg 007, a compound with a cyclohexyl group, acts as a regulator for the controlled copolymerization of methacrylates and styrene (Simula et al., 2019).
Photoluminescence and Forensic Applications : Azomethine-zinc(II) complexes of cyclohexyl-based ligands have been synthesized and studied for their photoluminescence properties. These compounds show potential in forensic applications, especially in latent fingerprint detection (Srinivas et al., 2017).
Conformational Studies of Cyclohexyl Compounds : Research on cyclohexyl benzoates, which are structurally similar to Cyclohexyl 3-methoxypropanoate, has provided insights into conformational equilibria and polar substituent effects in cyclohexane derivatives (Kleinpeter et al., 2008).
Synthesis of Novel Cyclohexane Derivatives : Research has been conducted on the synthesis and structural characterization of novel cyclohexane derivatives, exploring their potential applications in various fields such as materials science and pharmaceuticals (Li et al., 2017).
Direcciones Futuras
A series of cyclohexyl-N-acylhydrazones were structurally designed from molecular modification on the prototype LASSBio-294, representing a new class of cycloalkyl analogues . This suggests that modifications of cyclohexyl compounds, possibly including Cyclohexyl 3-methoxypropanoate, could be a future direction for research and development in pharmaceuticals.
Mecanismo De Acción
Mode of Action
The mode of action of Cyclohexyl 3-methoxypropanoate is currently unknown . The interaction of this compound with its potential targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It’s worth noting that the formation of ester compounds like cyclohexyl 3-methoxypropanoate can occur in the liquid-phase oxidation of cyclohexane .
Propiedades
IUPAC Name |
cyclohexyl 3-methoxypropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-12-8-7-10(11)13-9-5-3-2-4-6-9/h9H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSRJRHLEMQROV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)OC1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexyl 3-methoxypropanoate | |
CAS RN |
112032-53-8 |
Source


|
| Record name | cyclohexyl 3-methoxypropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

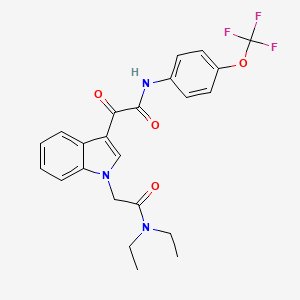
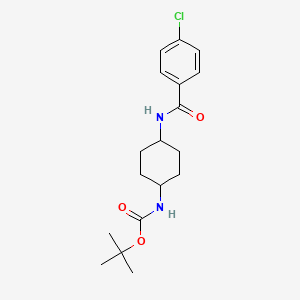
![2-(4-chlorophenoxy)-N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2494632.png)
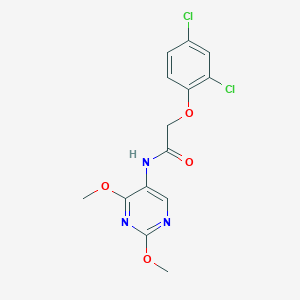
![N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-2-fluorobenzamide](/img/structure/B2494636.png)
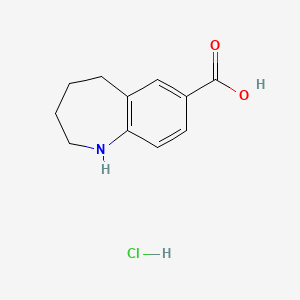
![4-chloro-N-(1-{4-ethyl-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)benzenesulfonamide](/img/structure/B2494639.png)

![1-(4-bromophenyl)-5-(3,4-dimethylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2494641.png)
![2-chloro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2494643.png)
![N-[(3,4-dichlorophenyl)methoxy]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2494644.png)
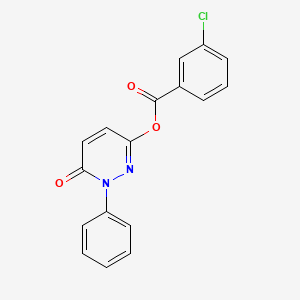
![2,8-Dichloro-6,12-bis(2-chlorophenyl)benzo[c][1,5]benzodiazocine](/img/structure/B2494649.png)
![3-bromo-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2494650.png)